1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

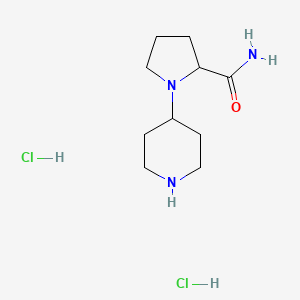

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C10H20ClN3O and its molecular weight is 233.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article explores its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring fused with a pyrrolidine moiety, which is significant for its interaction with various biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter receptors. The following sections detail specific activities and mechanisms.

Receptor Interactions

The compound has been identified as a potent and selective antagonist for the nociceptin opioid peptide (NOP) receptor. Key findings include:

- IC50 Values : The compound shows an IC50 value of 0.27 nM for the NOP receptor, indicating high potency. In contrast, it demonstrates significantly lower affinity for κ-, μ-, and δ-opioid receptors, with IC50 values exceeding 2500 nM .

- Mechanism of Action : It inhibits nociceptin-induced stimulation of [^35S]-GTPγS binding and Ca²⁺ mobilization in CHO cells, showcasing its antagonistic action in vitro. In vivo studies also indicate that it antagonizes NOP agonist-induced reductions in locomotor activity .

Therapeutic Potential

Given its receptor profile, the compound has potential applications in treating various neurological disorders:

- Neurological Disorders : Research indicates that compounds with similar piperidine structures have been explored for their efficacy in treating conditions such as Alzheimer's Disease and Lewy Body Dementia . The modulation of NOP receptors may play a role in alleviating symptoms associated with these disorders.

Study on Antiparasitic Activity

A derivative of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide was tested as an inhibitor of adenylyl cyclase in Giardia lamblia. This study utilized molecular modeling to develop a competitive inhibitor against the enzyme, demonstrating significant potential for treating parasitic infections .

In Vivo Efficacy

In vivo experiments have shown that related compounds can modulate biomarkers associated with signaling pathways critical for cell growth and survival. These studies suggest that similar derivatives could exhibit antitumor activity by inhibiting specific kinases involved in cancer progression .

Comparative Biological Activity Table

| Compound Name | Target Receptor | IC50 Value (nM) | Activity Type |

|---|---|---|---|

| This compound | NOP | 0.27 | Antagonist |

| Related Piperidine Derivative | PKB | ~150 | Inhibitor |

| Pyrrolo[3,4-c]pyridine Derivative | Various | Varies | Anticancer/Antidiabetic |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride primarily acts as an agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, making this compound a candidate for treating various conditions:

- Sexual Dysfunction : The compound has shown promise in addressing male and female sexual dysfunctions, including hypoactive sexual desire disorder and erectile dysfunction. By activating MCR4, it may enhance sexual arousal and desire .

- Obesity Management : Research indicates that MCR4 agonists can reduce appetite and increase metabolic rate. This makes this compound a potential therapeutic option for obesity and related metabolic disorders .

- Diabetes Treatment : The compound may improve glucose tolerance and decrease insulin resistance, suggesting its utility in managing diabetes mellitus .

- Neurological Disorders : Preliminary studies suggest that this compound could have neuroprotective effects, potentially aiding in the treatment of conditions such as Alzheimer's disease by enhancing cognitive functions .

Sexual Dysfunction Treatment

A study highlighted the effectiveness of MCR4 agonists in improving sexual function in both genders. The results indicated significant improvements in sexual desire and arousal metrics among participants treated with compounds similar to this compound .

Obesity and Metabolic Disorders

Clinical trials have demonstrated that compounds targeting MCR4 can lead to substantial weight loss and improved metabolic parameters. In one trial, participants who received treatment showed a marked decrease in body weight and fat mass compared to the placebo group .

Neuroprotective Effects

Research involving animal models of Alzheimer's disease revealed that administration of MCR4 agonists led to improved cognitive performance and reduced amyloid plaque accumulation. These findings suggest that this compound may have therapeutic potential for neurodegenerative diseases .

Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Sexual Dysfunction | MCR4 activation | Enhanced sexual desire and arousal |

| Obesity Management | Appetite suppression, increased metabolic rate | Weight loss, improved metabolic health |

| Diabetes Treatment | Improved glucose tolerance | Better blood sugar control |

| Neuroprotection | Modulation of neuroinflammatory pathways | Cognitive enhancement, reduced neurodegeneration |

Análisis De Reacciones Químicas

Amide Bond Formation

The carboxamide group in the compound is typically synthesized via coupling reactions. For example:

Example Reaction Conditions

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| HOBt | Coupling agent | DMF, RT, 12 h | 23% |

| HBTU | Activator | DIPEA (base) |

Alkylation and Acylation

The piperidine nitrogen undergoes alkylation or acylation to introduce substituents:

-

Alkylation : Reacting with 1,3-dibromopropane in the presence of di-tert-butyldicarbonate (Boc protection) produces N-alkylated derivatives. Subsequent deprotection with trifluoroacetic acid (TFA) yields the final compound .

-

Acylation : The amine reacts with activated esters (e.g., 2-chlorophenylacetamide) to form acylated derivatives, enhancing biological activity .

Key Alkylation Example

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Boc-protected amine | 1,3-Dibromopropane | N-Alkylated intermediate | 45% |

| TFA (10% in CH₂Cl₂) | Deprotection | Final compound | 61% |

Amide Hydrolysis

The carboxamide group resists hydrolysis under mild conditions but cleaves under strong acidic or basic environments:

-

Acidic Hydrolysis : Prolonged exposure to HCl (6M) at reflux converts the amide to a carboxylic acid.

-

Enzymatic Cleavage : Limited data exist, but serine proteases may target the amide bond in biological systems.

Nucleophilic Substitution

The pyrrolidine ring participates in nucleophilic substitution:

-

Ring-Opening : Treatment with benzimidazole/K₂CO₃ in DMF at 100°C opens the pyrrolidine ring, forming substituted benzendiamine derivatives (95% yield over two steps) .

Thermal Stability

The compound is stable at room temperature but degrades above 150°C, releasing piperidine and pyrrolidine fragments.

pH-Dependent Degradation

-

Acidic Conditions : Stable in dilute HCl (pH > 3) but decomposes in concentrated TFA .

-

Basic Conditions : Rapid degradation occurs in NaOH (pH > 10), forming hydrolyzed byproducts.

Stability Profile

| Condition | Stability | Byproducts |

|---|---|---|

| pH 2–6 (RT) | Stable for 24 h | None detected |

| pH 10 (RT) | Decomposes in 1 h | Carboxylic acid, amines |

Biological Activity Modulation

Structural modifications via alkylation/acylation impact bioactivity:

Propiedades

Número CAS |

864291-96-3 |

|---|---|

Fórmula molecular |

C10H20ClN3O |

Peso molecular |

233.74 g/mol |

Nombre IUPAC |

1-piperidin-4-ylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C10H19N3O.ClH/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8;/h8-9,12H,1-7H2,(H2,11,14);1H |

Clave InChI |

WASPNUFCCUOEKB-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C2CCNCC2)C(=O)N.Cl.Cl |

SMILES canónico |

C1CC(N(C1)C2CCNCC2)C(=O)N.Cl |

Secuencia |

P |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.